
(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C16H18BNO3 . It has an average mass of 283.130 Da and a monoisotopic mass of 283.137970 Da . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) serve as crucial binding ligands for saccharide recognition due to their ability to form complexes with saccharides. This property is utilized in optical sensors and materials science for detecting saccharides, demonstrating the importance of PBAs in creating responsive materials for biological and chemical sensors. A study by Mu et al. (2012) highlights the use of PBAs in modulating the optical properties of single-walled carbon nanotubes (SWNTs), showcasing their potential in developing advanced materials for sensing applications (Mu et al., 2012).
Glycoprotein Enrichment and Biological Applications
Boronic acids are instrumental in biomedical sciences, particularly in enriching glycoproteins, which are pivotal for biomarker research. Zhang et al. (2014) demonstrated an efficient method to synthesize boronic acid ligand-modified magnetic nanoparticles, offering a robust platform for glycoprotein enrichment. This approach underlines the utility of boronic acids in addressing challenges in biomedical and biotechnological fields, including drug delivery and biosensing (Zhang et al., 2014).
Molecular Interactions and Complex Formation
Phenylboronic acids interact with various biomolecules, forming complexes with significant implications in medicinal chemistry and materials science. Studies have revealed the complexation behavior of boronic acids with glycopyranosides and their potential in targeting cell-surface oligosaccharides, highlighting the versatility of boronic acids in developing receptors and sensors for biological applications (Bérubé et al., 2008; Dowlut & Hall, 2006).
Catalysis and Synthetic Applications
Boronic acids are recognized for their catalytic applications, enabling the transformation of hydroxy groups into useful products under mild conditions. The concept of boronic acid catalysis (BAC) illustrates the ability of boronic acids to activate carboxylic acids, alcohols, and saccharides, facilitating diverse organic reactions. This catalytic versatility is crucial for developing efficient synthetic strategies in organic chemistry (Hall, 2019).
Environmental and Sensing Technologies
Phenyl boronic acids also find applications in environmental sciences and sensing technologies. For instance, Kara et al. (2015) investigated the use of magnetic vinylphenyl boronic acid microparticles for Cr(VI) adsorption, demonstrating the potential of boronic acid-functionalized materials in environmental remediation and pollution control (Kara et al., 2015).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .
Mechanism of Action
Boronic Acids
Boronic acids, such as phenylboronic acid , are commonly used in organic synthesis. They are mild Lewis acids which are generally stable and easy to handle . Boronic acids are known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Benzamides
Benzamides, such as N-Benzyl-4-bromobenzamide , are a class of compounds that have been studied for various biological activities. For example, certain benzamides have been found to inhibit the activity of tyrosinase .
Biochemical Analysis
Biochemical Properties
(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acids. This compound forms reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which leads to enzyme inhibition. This compound can also interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can interact with cofactors and other small molecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its interactions with biomolecules are influenced by its localization .
Properties
IUPAC Name |
[4-[benzyl(ethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO3/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)17(20)21/h3-11,20-21H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDQZJKWVFJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657066 | |
| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-41-3 | |
| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

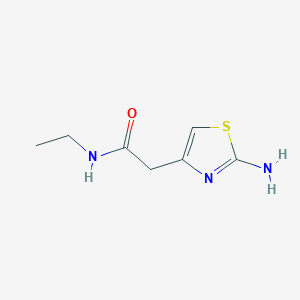
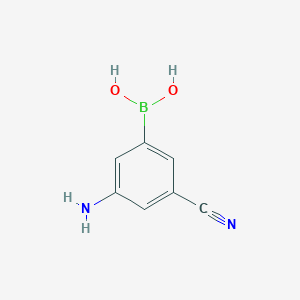
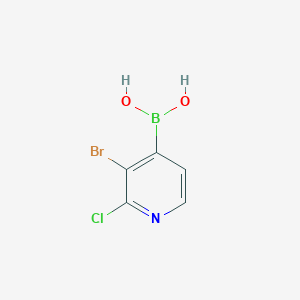

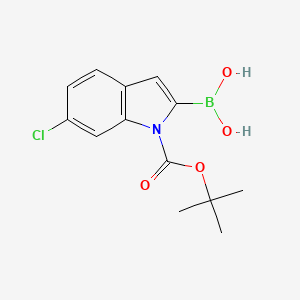

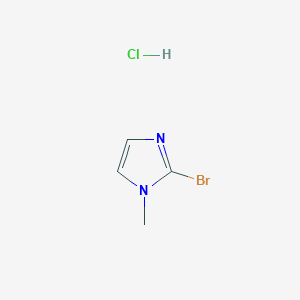
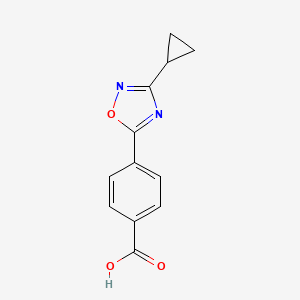
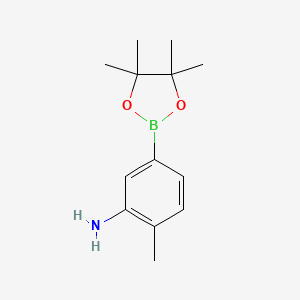
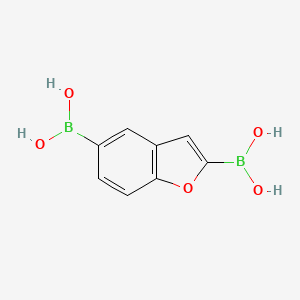
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

